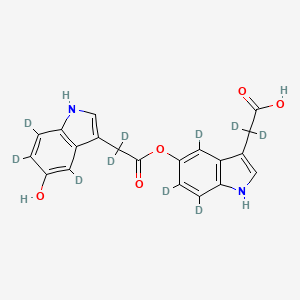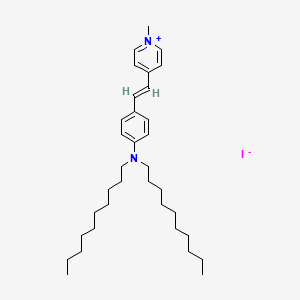![molecular formula 13C2C5D3H11N2O2S B1147811 Aldicarb-[13C2,d3] CAS No. 1261170-75-5](/img/no-structure.png)
Aldicarb-[13C2,d3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldicarb is a carbamate insecticide, primarily used as a nematicide . It is effective against various pests such as thrips, aphids, spider mites, lygus, fleahoppers, and leafminers . It appears as white crystals with a slightly sulfurous odor .
Synthesis Analysis
Aldicarb was first synthesized in 1965 by Payne and Weiden . The synthesis of aldicarb results in both the E and Z isomers . It is the oxime carbamate resulting from the addition of 2-methyl-2-(methylsulfanyl)propanaldoxime to methyl isocyanate .Molecular Structure Analysis
The molecular formula of Aldicarb is C7H14N2O2S . The IUPAC name is [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate .Chemical Reactions Analysis
Aldicarb is stable in neutral, acidic, and weakly alkaline media. It hydrolyzes by concentrated alkalis and decomposes above 100°C. It is rapidly converted by oxidizing agents to the sulfoxide, which is more slowly oxidized to the sulfone .Physical And Chemical Properties Analysis
Aldicarb has a molar mass of 190.26 g·mol−1 . It has a melting point of 99.5 °C and decomposes at its boiling point . It is slightly soluble in water (0.573 g/100 mL) and soluble in most organic solvents .Applications De Recherche Scientifique
Agriculture: Enhancing Crop Protection
Aldicarb is widely used as a systemic pesticide to control nematodes, insects, and mites on various crops . Its application in agriculture is crucial for maintaining crop health and ensuring high yields. Aldicarb-[13C2,d3], with its isotopic labels, can be used to trace the environmental fate of the pesticide, study its metabolism in plants, and develop safer application strategies that minimize environmental impact.
Environmental Science: Monitoring Contaminant Spread
In environmental science, Aldicarb-[13C2,d3] serves as a tracer to understand the movement and degradation of pesticides in ecosystems . Researchers can track how Aldicarb breaks down in soil and water, helping to assess its persistence and potential risks to non-target species.
Medicine: Investigating Toxicological Effects
Aldicarb is known for its acute toxicity and inhibition of acetylcholinesterase, an enzyme critical for nerve function . Aldicarb-[13C2,d3] can be used in medical research to study the biochemical pathways of toxicity, the efficacy of antidotes, and the long-term health effects of exposure.
Biochemistry: Studying Enzyme Inhibition
As a potent acetylcholinesterase inhibitor, Aldicarb is a valuable tool in biochemistry for studying enzyme mechanisms and nerve function . The isotopically labeled Aldicarb-[13C2,d3] allows for detailed kinetic studies and the development of new inhibitors with potential therapeutic applications.
Toxicology: Assessing Safety and Risk
Toxicologists use Aldicarb-[13C2,d3] to evaluate the safety of Aldicarb, determining acceptable exposure levels and understanding its effects on various organisms . This research is vital for establishing guidelines and regulations to protect human health and the environment.
Pest Control: Developing Effective Strategies
In pest control, Aldicarb-[13C2,d3] helps in formulating effective strategies for managing pest populations without harming beneficial insects or causing environmental damage . It aids in the creation of targeted application techniques and the study of resistance development in pests.
Mécanisme D'action
Target of Action
Aldicarb-[13C2,d3] primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Aldicarb-[13C2,d3] is a fast-acting cholinesterase inhibitor . It prevents the breakdown of acetylcholine at the synaptic cleft, leading to a rapid accumulation of acetylcholine . The structure of Aldicarb-[13C2,d3] is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase in the body .
Biochemical Pathways
The basic metabolic pathway for Aldicarb-[13C2,d3] is consistent across all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb-[13C2,d3] is metabolically transformed into aldicarb sulfoxide and aldicarb sulfone .
Pharmacokinetics
Aldicarb-[13C2,d3] is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . In a case of severe poisoning, the half-life of distribution was found to be 0.4 hours, and the half-life of elimination was 13 hours .
Result of Action
The inhibition of acetylcholinesterase by Aldicarb-[13C2,d3] leads to an excess of acetylcholine in the nervous system, causing rapid onset severe toxicity with muscarinic and nicotinic symptoms . These symptoms can include seizures, decreased consciousness, and in severe cases, respiratory failure .
Action Environment
Aldicarb-[13C2,d3] is frequently found as a contaminant in groundwater, particularly in areas where it has been applied and where the soil is sandy . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type and proximity to water sources can significantly influence the action, efficacy, and stability of Aldicarb-[13C2,d3] .
Safety and Hazards
Aldicarb is considered “extremely hazardous” by the EPA and World Health Organization and has been banned in more than 100 countries . In case of severe poisoning, the victim dies of respiratory failure . It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor, and exposure occurs by inhalation, ingestion, or contact .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Aldicarb-[13C2,d3] can be achieved through a multi-step process involving the incorporation of isotopes into the molecule. The key steps involve the synthesis of intermediates that contain the isotopes, which are then used in subsequent reactions to form the final product.", "Starting Materials": [ "Methyl isocyanate", "Thionyl chloride", "Sodium cyanide", "Sodium borohydride", "Sodium hydroxide", "13C-labeled methanol", "Deuterium oxide" ], "Reaction": [ "Step 1: Synthesis of [13C2]-methyl isocyanate by reacting 13C-labeled methanol with phosgene.", "Step 2: Synthesis of [13C2]-carbamoyl chloride by reacting [13C2]-methyl isocyanate with thionyl chloride.", "Step 3: Synthesis of [13C2]-aldicarb intermediate by reacting [13C2]-carbamoyl chloride with sodium cyanide.", "Step 4: Reduction of [13C2]-aldicarb intermediate to [13C2]-aldicarb by reacting with sodium borohydride in the presence of sodium hydroxide.", "Step 5: Synthesis of [d3]-aldicarb-[13C2,d3] by reacting [13C2]-aldicarb with deuterium oxide." ] } | |
Numéro CAS |
1261170-75-5 |
Formule moléculaire |
13C2C5D3H11N2O2S |
Poids moléculaire |
195.27 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







